molecular formula C12H9ClN4O B1348411 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 650628-54-9

4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No. B1348411
M. Wt: 260.68 g/mol
InChI Key: QQONTHNNIGLUIQ-UHFFFAOYSA-N
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Scientific Research Applications

Application 1: Antioxidant and Antimicrobial Efficacy Studies

  • Methods of Application or Experimental Procedures: The compound was synthesized in a one-pot reaction involving benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine . The synthesized compound was then reacted with salts of 1st row transition metals (Co(II), Ni(II), Cu(II), Mn(II), and Zn(II)) to obtain metal complexes .
  • Results or Outcomes: The synthesized compounds were evaluated for their antioxidant and antimicrobial activities. Antimicrobial studies revealed that the metal complexes were more harmful to various strains of bacteria and fungi compared to the ligand . Molecular docking results based on the binding energy values also supported the experimental results of the antioxidant activities of the compounds . The compound was found to be a better antioxidant than the metal complexes .

Application 2: Neuroprotective and Anti-neuroinflammatory Agents

  • Methods of Application or Experimental Procedures: A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. Their neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
  • Results or Outcomes: The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties. Some compounds exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Application 3: Antiproliferative Activity

  • Summary of the Application: The compound has shown good antiproliferative activity against A549 lung carcinoma cells .
  • Methods of Application or Experimental Procedures: The compound was likely tested in vitro using the A549 cell line, although the specific experimental procedures were not detailed in the available literature .
  • Results or Outcomes: The compound demonstrated good antiproliferative activity, suggesting potential for further study in the context of lung cancer treatment .

Application 4: Antibiotic Drug

  • Summary of the Application: Disubstituted pyrimidine containing antibiotic drug .
  • Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the available literature .
  • Results or Outcomes: The compound is part of an antibiotic drug, suggesting it has antimicrobial properties .

Safety And Hazards

In terms of safety, pyrimidine derivatives are generally considered low-toxicity substances. However, long-term or excessive exposure to these compounds can lead to irritation of the respiratory mucosa, eyes, and skin6.


properties

IUPAC Name

4-chloro-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O/c1-18-9-4-2-8(3-5-9)17-12-10(6-16-17)11(13)14-7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONTHNNIGLUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365912
Record name 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine

CAS RN

650628-54-9
Record name 4-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of compound 44B (2 g, 8.26 mmol) and phosphoryl trichloride (11.51 mL, 124 mmol) was heated at 100° C. for 2 h and cooled. The reaction mixture was slowly poured onto ice. The precipitate was collected, washed with water and dried to provide the desired product. MS (APCI): m/z 261 (M+H).
Name
compound 44B
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
11.51 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Boyd, L Campbell, W Liao, Q Meng, Z Peng… - Tetrahedron …, 2008 - Elsevier
A new synthesis of 1-alkylpyrazolo[5,4-d]pyrimidines is described. The reaction of 4,6-dichloropyrimidine-5-carbaldehyde with various substituted hydrazines provides such compounds …
Number of citations: 14 www.sciencedirect.com

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